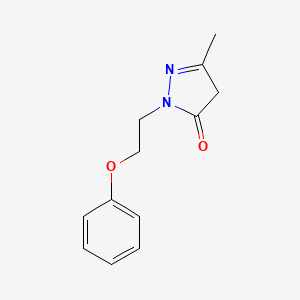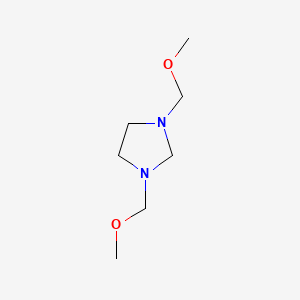![molecular formula C10H8N2 B15213294 Cycloocta[c]pyridazine](/img/structure/B15213294.png)
Cycloocta[c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloocta[c]pyridazine is a heterocyclic compound characterized by a fused ring structure containing both nitrogen and carbon atoms. This compound is part of the pyridazine family, known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make this compound an attractive candidate for various applications in medicinal chemistry, molecular recognition, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloocta[c]pyridazine can be synthesized through various cycloaddition reactions. One common method involves the [3 + n] cycloaddition reactions, where a multiple bond dipolarophile is added to a three-atom component system (TACS) . This method is efficient and allows for the formation of complex heterocyclic structures with high yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones . This method is favored for its step-economy, functional group compatibility, and chemoselectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Cycloocta[c]pyridazine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Applications De Recherche Scientifique
Cycloocta[c]pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Cycloocta[c]pyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is achieved through the compound’s ability to bind to and block calcium channels, thereby preventing the influx of calcium ions into cells.
Comparaison Avec Des Composés Similaires
Cycloocta[c]pyridazine can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine. These compounds share a common diazine ring structure but differ in the position of the nitrogen atoms:
Pyridazine: Nitrogen atoms at positions 1 and 2.
Pyrimidine: Nitrogen atoms at positions 1 and 3.
Pyrazine: Nitrogen atoms at positions 1 and 4.
Propriétés
Formule moléculaire |
C10H8N2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(5Z,7Z,9Z)-cycloocta[c]pyridazine |
InChI |
InChI=1S/C10H8N2/c1-2-4-6-10-9(5-3-1)7-8-11-12-10/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6? |
Clé InChI |
LVXISFZEKNJQEN-JRYKUCHZSA-N |
SMILES isomérique |
C\1=C\C=C/C2=C(\C=C1)C=CN=N2 |
SMILES canonique |
C1=CC=CC2=C(C=C1)C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



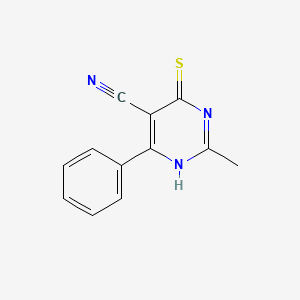


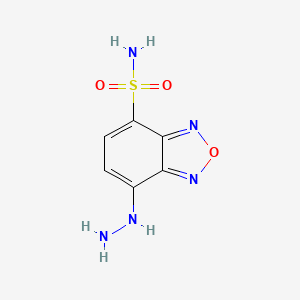

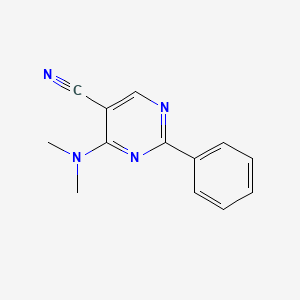
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
![2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B15213247.png)
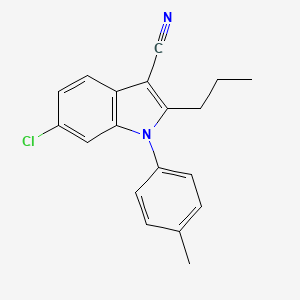
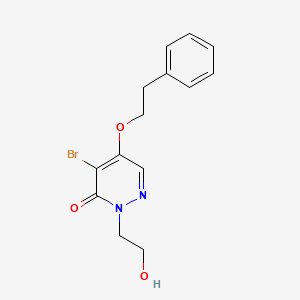
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
